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Compound of Interest

Compound Name: 7-Hydroxy-4-phenylcoumarin

Cat. No.: B181766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetically valuable coumarin derivative, 7-Hydroxy-4-phenylcoumarin. The document

details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopic characteristics of this compound, supported by generalized

experimental protocols for data acquisition. This information is crucial for the unambiguous

identification, purity assessment, and structural elucidation of 7-Hydroxy-4-phenylcoumarin in

various research and development settings.

Chemical Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's

structure. Below is a graphical representation of 7-Hydroxy-4-phenylcoumarin, generated

using the DOT language.

Caption: Chemical structure of 7-Hydroxy-4-phenylcoumarin.

Spectroscopic Data
While direct access to the raw spectral data for 7-Hydroxy-4-phenylcoumarin can be limited

without specific database subscriptions, the following tables summarize the expected

spectroscopic characteristics based on available information for this and structurally related

compounds. The data is compiled from various sources, including the PubChem database
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entry for CID 5357479, which indicates the availability of spectra from commercial suppliers like

Aldrich Chemical Company.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for 7-Hydroxy-4-phenylcoumarin

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 - 11.0 Singlet 1H Ar-OH

~7.4 - 7.8 Multiplet 5H Phenyl-H

~7.3 - 7.5 Doublet 1H H-5

~6.8 - 7.0 Doublet of Doublets 1H H-6

~6.7 - 6.9 Doublet 1H H-8

~6.1 - 6.3 Singlet 1H H-3

Table 2: Predicted ¹³C NMR Spectral Data for 7-Hydroxy-4-phenylcoumarin
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Chemical Shift (δ, ppm) Assignment

~160 - 162 C-2 (C=O)

~160 - 162 C-7

~155 - 157 C-8a

~154 - 156 C-4

~134 - 136 C-1' (Phenyl)

~128 - 130 C-2', C-6' (Phenyl)

~127 - 129 C-3', C-5' (Phenyl)

~126 - 128 C-4' (Phenyl)

~125 - 127 C-5

~113 - 115 C-4a

~111 - 113 C-3

~110 - 112 C-6

~102 - 104 C-8

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for 7-Hydroxy-4-phenylcoumarin
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (phenolic)

1680 - 1720 Strong C=O stretch (lactone)

1580 - 1620 Medium-Strong
C=C stretch (aromatic and

pyrone ring)

1450 - 1550 Medium C=C stretch (aromatic)

1200 - 1300 Strong C-O stretch (lactone)

1100 - 1200 Medium C-O stretch (phenol)

700 - 800 Strong
C-H bend (out-of-plane,

aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly useful for conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for 7-Hydroxy-4-phenylcoumarin

Wavelength (λmax,
nm)

Molar Absorptivity
(ε)

Solvent Assignment

~320 - 340 - Methanol/Ethanol
π → π* transition

(cinnamoyl system)

~220 - 240 - Methanol/Ethanol
π → π* transition

(aromatic system)

Note: Molar absorptivity values are not readily available in public databases.

Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory
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practices for the analysis of organic compounds.

General Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a synthesized or isolated compound

like 7-Hydroxy-4-phenylcoumarin is depicted in the following diagram.

Spectroscopic Analysis Workflow

Sample Preparation

UV-Vis Spectroscopy FT-IR Spectroscopy NMR Spectroscopy

Structural Elucidation

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

Sample Preparation: Approximately 5-10 mg of 7-Hydroxy-4-phenylcoumarin is dissolved

in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice

of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
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¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected

range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is usually required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an

internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation: As 7-Hydroxy-4-phenylcoumarin is a solid, several methods can be

employed:

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and pressure is applied to ensure good contact. This method

requires minimal sample preparation.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample

spectrum is recorded. The final spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation: A dilute solution of 7-Hydroxy-4-phenylcoumarin is prepared in a UV-

transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure
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that the absorbance at the λmax is within the linear range of the instrument (typically

between 0.1 and 1.0).

Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure

solvent (the blank). The sample solution is then placed in the sample beam path, and the

absorbance is measured over a specific wavelength range (e.g., 200-600 nm). The

wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

This guide provides a foundational understanding of the spectroscopic properties of 7-
Hydroxy-4-phenylcoumarin. For definitive structural confirmation and analysis, it is always

recommended to acquire and interpret the full spectral data under controlled experimental

conditions.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Hydroxy-4-phenylcoumarin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181766#spectroscopic-data-of-7-hydroxy-4-
phenylcoumarin-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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